molecular formula C23H22N2O B051064 2,3,6-Triphenyl-4-piperidinone oxime CAS No. 124069-15-4

2,3,6-Triphenyl-4-piperidinone oxime

Cat. No. B051064
M. Wt: 342.4 g/mol
InChI Key: QWMMGJJMBIYAMK-NJNXFGOHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6-Triphenyl-4-piperidinone oxime (TPO) is a chemical compound that has been extensively studied for its potential applications in various fields of science. TPO is a derivative of piperidine, which is a cyclic organic compound that is commonly used as a precursor for the synthesis of many other organic compounds.

Mechanism Of Action

2,3,6-Triphenyl-4-piperidinone oxime exerts its biological effects by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS) in cells. 2,3,6-Triphenyl-4-piperidinone oxime also modulates the activity of various signaling pathways, including the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.

Biochemical And Physiological Effects

2,3,6-Triphenyl-4-piperidinone oxime has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of enzymatic activity, the inhibition of cell proliferation, and the induction of apoptosis. 2,3,6-Triphenyl-4-piperidinone oxime has also been shown to affect the expression of various genes involved in cell signaling, metabolism, and cell cycle regulation.

Advantages And Limitations For Lab Experiments

2,3,6-Triphenyl-4-piperidinone oxime is a relatively stable compound that can be easily synthesized in the laboratory. 2,3,6-Triphenyl-4-piperidinone oxime is also readily available and relatively inexpensive, making it an attractive candidate for use in various laboratory experiments. However, 2,3,6-Triphenyl-4-piperidinone oxime has limited solubility in water, which can pose challenges for its use in biological assays.

Future Directions

There are many potential future directions for the study of 2,3,6-Triphenyl-4-piperidinone oxime, including the exploration of its potential applications in drug discovery, materials science, and nanotechnology. 2,3,6-Triphenyl-4-piperidinone oxime could also be further studied to better understand its mechanism of action and its potential as a therapeutic agent for various diseases. Finally, 2,3,6-Triphenyl-4-piperidinone oxime could be used as a starting material for the synthesis of other organic compounds with potential applications in various fields of science.

Synthesis Methods

2,3,6-Triphenyl-4-piperidinone oxime can be synthesized by the reaction of triphenylphosphine (TPP) with nitrosobenzene in the presence of an acid catalyst. The reaction proceeds through the formation of a nitroso compound, which is then reduced to the corresponding oxime using sodium borohydride.

Scientific Research Applications

2,3,6-Triphenyl-4-piperidinone oxime has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. 2,3,6-Triphenyl-4-piperidinone oxime has been shown to exhibit antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

124069-15-4

Product Name

2,3,6-Triphenyl-4-piperidinone oxime

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

(NE)-N-(2,3,6-triphenylpiperidin-4-ylidene)hydroxylamine

InChI

InChI=1S/C23H22N2O/c26-25-21-16-20(17-10-4-1-5-11-17)24-23(19-14-8-3-9-15-19)22(21)18-12-6-2-7-13-18/h1-15,20,22-24,26H,16H2/b25-21+

InChI Key

QWMMGJJMBIYAMK-NJNXFGOHSA-N

Isomeric SMILES

C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

SMILES

C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

synonyms

2,3,6-Triphenyl4-piperidinamine oxime

Origin of Product

United States

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